t-Boc-N-Amido-PEG5-Ms t-Boc-N-Amido-PEG5-Ms
Brand Name: Vulcanchem
CAS No.: 2128735-28-2
VCID: VC4298687
InChI: InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C
Molecular Formula: C16H33NO9S
Molecular Weight: 415.5

t-Boc-N-Amido-PEG5-Ms

CAS No.: 2128735-28-2

Cat. No.: VC4298687

Molecular Formula: C16H33NO9S

Molecular Weight: 415.5

* For research use only. Not for human or veterinary use.

t-Boc-N-Amido-PEG5-Ms - 2128735-28-2

Specification

CAS No. 2128735-28-2
Molecular Formula C16H33NO9S
Molecular Weight 415.5
IUPAC Name 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Standard InChI InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18)
Standard InChI Key XAHYLBKEJWWORN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

t-Boc-N-Amido-PEG5-Ms comprises three functional components:

  • tert-Butoxycarbonyl (Boc) Protecting Group: A transient amine protector removable under acidic conditions (e.g., trifluoroacetic acid) to yield a reactive primary amine .

  • PEG5 Spacer: A pentaethylene glycol chain (five ethylene oxide units) that confers hydrophilicity, improving solubility and reducing immunogenicity .

  • Mesyl Group (Ms): A sulfonate ester serving as a leaving group for nucleophilic substitution reactions .

The molecular formula is C₁₆H₃₃NO₉S, with a molecular weight of 415.5 g/mol .

Physical and Chemical Characteristics

PropertyValueSource
Purity>90% (reagent grade)
Storage Temperature-20°C (protected from light)
SolubilityHigh in water, DMSO, DMF
Boiling Point (predicted)542.5±50.0°C
Density (predicted)1.161±0.06 g/cm³

The Boc group’s acid sensitivity (stable at neutral pH, cleaved at pH <4) allows selective deprotection . The mesyl group’s high leaving group aptitude enables reactions with nucleophiles like amines, thiols, and alkoxides .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of t-Boc-N-Amido-PEG5-Ms involves sequential functionalization of a PEG backbone:

  • Amine PEGylation: A primary amine-terminated PEG5 chain is reacted with Boc anhydride to introduce the protecting group .

  • Mesylation: The terminal hydroxyl group is converted to a mesyl group using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .

Reaction Conditions:

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

  • Temperature: 0–25°C to minimize side reactions .

  • Purification: Column chromatography or crystallization .

Industrial Production

Large-scale synthesis optimizes yield (>80%) and purity (>95%) through:

  • Continuous Flow Chemistry: Enhances reaction control and reduces byproducts.

  • Quality Control: HPLC and NMR spectroscopy ensure batch consistency .

Applications in Bioconjugation and Drug Delivery

Bioconjugation Strategies

t-Boc-N-Amido-PEG5-Ms serves as a heterobifunctional linker for:

  • Protein Modification: The mesyl group reacts with cysteine thiols or lysine amines, while the Boc-protected amine allows post-conjugation deprotection for secondary modifications .

  • Antibody-Drug Conjugates (ADCs): PEG spacers reduce aggregation and improve pharmacokinetics of cytotoxic payloads .

Drug Delivery Systems

  • Solubility Enhancement: PEGylation increases the aqueous solubility of hydrophobic drugs (e.g., paclitaxel analogs) .

  • Prolonged Circulation: PEG’s steric shielding minimizes renal clearance and opsonization, extending half-life .

Case Study: In a preclinical study, a PEGylated prodrug of doxorubicin linked via t-Boc-N-Amido-PEG5-Ms showed a 3-fold increase in plasma half-life compared to the non-PEGylated form .

Comparative Analysis with Similar PEG Linkers

CompoundFunctional GroupsReactivity ProfileApplications
t-Boc-N-Amido-PEG5-MsBoc, MesylNucleophilic substitutionADCs, solubility enhancement
t-Boc-N-Amido-PEG5-NHSBoc, NHS esterAmine acylationProtein labeling
PEG5-BromideBromideAlkylationPolymer chemistry

Key Advantages of t-Boc-N-Amido-PEG5-Ms:

  • Dual Functionality: Simultaneous protection (Boc) and reactivity (Ms).

  • Tunable Solubility: PEG length balances hydrophilicity and steric bulk .

Future Directions and Research Opportunities

  • Targeted Drug Delivery: Conjugating t-Boc-N-Amido-PEG5-Ms with tumor-homing peptides for site-specific payload release.

  • PROTACs Development: Utilizing the Boc-deprotected amine to link E3 ligase ligands and target proteins for degradation .

  • Green Chemistry: Developing solvent-free synthesis to reduce environmental impact .

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